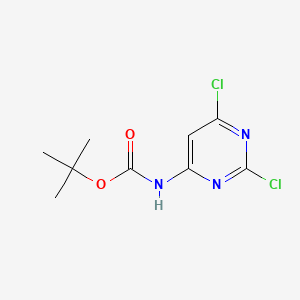

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNKYVWJTKTHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670391 | |

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-72-1 | |

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Acids and Bases: Hydrolysis reactions typically involve strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its application. Research is ongoing to identify its specific targets and their roles in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Pyrimidine and Pyridine Derivatives

The following table compares tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate with analogs differing in heterocyclic ring type, substituent positions, or functional groups:

Structural Insights :

- Pyrimidine vs. Pyridine Rings : Pyrimidine derivatives (e.g., 1244949-72-1) exhibit greater electron deficiency than pyridine analogs (e.g., 1017789-38-6), enhancing reactivity in SNAr reactions .

- Chlorine Position : The 2,6-dichloro configuration in the target compound creates a symmetric electrophilic center, favoring regioselective substitutions compared to 5,6-dichloro isomers (e.g., 1873211-21-2) .

- Functional Group Modifications : Addition of a methyl linker and dual carbamate groups (e.g., 1984827-51-1) increases steric bulk, reducing reaction rates but improving stability in acidic conditions .

Analogs with Additional Functional Groups

Fluorine and Hydroxy Substitutions

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0):

Methoxy and Cyclohexyl Modifications

- tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent Example 299): Key Features: The methoxycyclohexyl group introduces conformational rigidity, while the iodo substituent enables cross-coupling reactions. NMR data (δ 8.22 ppm for pyrimidine proton) confirms electronic effects from substituents .

Research and Application Highlights

- Pharmaceutical Synthesis : The target compound is a key intermediate in protease inhibitor development, leveraging its dichloropyrimidine core for selective functionalization .

- Agrochemicals : Pyridine analogs (e.g., 1017789-38-6) are preferred in herbicide design due to their balanced lipophilicity and environmental persistence .

- Protective Groups : Dual carbamate derivatives (e.g., 1984827-51-1) are employed in peptide synthesis to prevent unwanted side reactions .

Biological Activity

Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂Cl₂N₄O₂ and features a pyrimidine ring substituted with chlorine atoms and a carbamate group. Its structural characteristics play a significant role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects, likely due to its interaction with neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.

- Antitumor Activity : There is evidence supporting its role in inhibiting tumor growth and promoting apoptosis in cancer cells .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple molecular targets, including:

- Receptor Binding : The chlorinated pyrimidine structure may enhance binding affinity to certain receptors involved in cell signaling pathways.

- Enzymatic Interactions : The compound's ability to modulate enzyme activity could lead to altered cellular responses in various biological systems .

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

A study conducted on human glioblastoma cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The treatment led to G0/G1 cell-cycle arrest, suggesting its potential as a therapeutic agent against aggressive tumors .

Synthesis and Applications

This compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidines. Its applications extend beyond medicinal chemistry into agricultural research, where it is being evaluated for use as a pesticide or herbicide due to its biological activity against specific plant pathogens.

Q & A

Q. What are the established synthetic routes for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate?

The compound is synthesized via nucleophilic substitution or carbamate protection strategies. A typical route involves reacting 2,6-dichloropyrimidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Reaction conditions (solvent: dichloromethane or THF; temperature: 0–25°C; time: 4–12 hours) must be optimized to minimize side reactions like over-chlorination . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is susceptible to hydrolysis under acidic/basic conditions . Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to mitigate inhalation risks .

Q. What spectroscopic techniques are critical for characterizing tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate?

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and pyrimidine ring protons (δ ~8.2–8.5 ppm). Chlorine atoms induce deshielding in adjacent carbons .

- IR Spectroscopy : Identify carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 264.11 m/z for C₉H₁₁Cl₂N₃O₂) .

Q. What substitution reactions are feasible at the 2- and 6-chloro positions of the pyrimidine ring?

The chlorines undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example, reaction with morpholine in DMF at 80°C replaces one or both chlorines, depending on stoichiometry. Kinetic vs. thermodynamic control influences regioselectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow SDS guidelines for chlorinated carbamates:

- Ventilation : Use local exhaust and fume hoods to limit airborne exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How does the electronic structure of the pyrimidine ring influence regioselectivity in SNAr reactions?

The electron-deficient pyrimidine ring activates the 2- and 6-positions for SNAr. Computational studies (DFT) reveal that the carbamate group at position 4 slightly deactivates the adjacent chlorine due to resonance effects, favoring substitution at the 6-position under basic conditions . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies prevent competing hydrolysis during carbamate deprotection?

Hydrolysis of the tert-butoxycarbonyl (Boc) group requires controlled acidic conditions (e.g., HCl in dioxane or TFA in DCM). To avoid premature cleavage, avoid prolonged exposure to moisture or basic buffers. Use scavengers (e.g., triisopropylsilane) in TFA-mediated deprotection to suppress side reactions .

Q. How can computational modeling predict novel reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the LUMO energy of the pyrimidine ring predicts reactivity with boronic acids. MD simulations further evaluate solvation effects .

Q. How to resolve contradictions in reported yields for amination reactions?

Discrepancies arise from solvent polarity, base strength, or trace metal impurities. Systematic DOE (Design of Experiments) can optimize parameters:

Q. What biological targets interact with this compound in enzyme inhibition studies?

The dichloropyrimidine scaffold mimics purine/pyrimidine bases, enabling binding to kinases or nucleic acid-processing enzymes. For example, it inhibits dihydrofolate reductase (DHFR) in Plasmodium falciparum with IC₅₀ values comparable to pyrimethamine. Competitive binding assays (SPR or ITC) quantify affinity, while X-ray crystallography resolves binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.